molecular formula C10H12O4S B159314 3-[(4-Methylphenyl)sulfonyl]propanoic acid CAS No. 10154-76-4

3-[(4-Methylphenyl)sulfonyl]propanoic acid

Cat. No. B159314
CAS RN: 10154-76-4
M. Wt: 228.27 g/mol
InChI Key: HXZLEMZJRUFEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(4-Methylphenyl)sulfonyl]propanoic acid” is a compound with the molecular formula C10H12O4S . It has a molecular weight of 228.27 g/mol . This compound belongs to the class of organic compounds known as phenylpropanoic acids .


Synthesis Analysis

The synthesis of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was reported in a study . The process involved adding Na2CO3 solution to cysteine in H2O at -5 to -10 degrees Celsius, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour .


Molecular Structure Analysis

The InChI code for “3-[(4-Methylphenyl)sulfonyl]propanoic acid” is 1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O .


Physical And Chemical Properties Analysis

“3-[(4-Methylphenyl)sulfonyl]propanoic acid” has a molecular weight of 228.27 g/mol . It has a computed XLogP3-AA value of 1, indicating its partition coefficient between octanol and water . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . Its topological polar surface area is 79.8 Ų .

Scientific Research Applications

Synthetic Routes and Derivative Studies One area of research focuses on the development of synthetic routes towards derivatives of 3-[(4-Methylphenyl)sulfonyl]propanoic acid, demonstrating the compound's utility in creating pseudo-dipeptides with interesting conformational properties. This includes strategies for imination, employing reagents like O-(mesitylsulfonyl)hydroxylamine and iminoiodane, highlighting the compound's relevance in the synthesis of complex molecules that exhibit intramolecular hydrogen bonds, except in the case of proline derivatives (Tye & Skinner, 2002).

Catalysis and Molecular Interaction Research on 3-[(4-Methylphenyl)sulfonyl]propanoic acid derivatives extends to their use in catalysis, as demonstrated by studies on sulfuric acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester. This compound acts as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), showing high yields and the potential for multiple reuse without losing catalytic activity, indicating its significance in sustainable chemical processes (Tayebi et al., 2011).

Antimicrobial Applications Further investigation into the compound's derivatives reveals their application in antimicrobial studies. For example, the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown potential biological activities, with specific compounds exhibiting high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. This highlights the role of 3-[(4-Methylphenyl)sulfonyl]propanoic acid derivatives in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Pharmaceutical Synthesis The compound and its derivatives are also explored in the pharmaceutical sector. Research on the decarboxylative radical sulfonylation with sulfinates underlines the importance of these compounds in synthesizing sulfones, key motifs in pharmaceuticals and agrochemicals. This innovative approach enables the late-stage modification of complex natural products and bioactive pharmaceuticals, demonstrating the compound's versatility and potential in drug development (He et al., 2020).

Enantioseparation and Chromatography Enantioseparation of isomers of 2-(methylphenyl)propanoic acids, including 3-[(4-Methylphenyl)sulfonyl]propanoic acid, through countercurrent chromatography showcases the compound's application in achieving high-purity enantiomers. This process is crucial for the pharmaceutical industry, where the purity and specific activity of enantiomers can significantly affect drug efficacy and safety (Jin et al., 2020).

Safety And Hazards

The safety and hazards associated with “3-[(4-Methylphenyl)sulfonyl]propanoic acid” are not well-documented in the literature. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-(4-methylphenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZLEMZJRUFEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354738
Record name 3-[(4-methylphenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylphenyl)sulfonyl]propanoic acid

CAS RN

10154-76-4
Record name 3-[(4-methylphenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylbenzenesulfonyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.